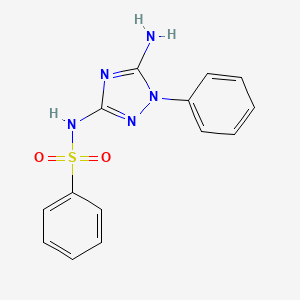
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities.
Métodos De Preparación
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 5-amino-1-phenyl-1,2,4-triazole, which is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Cancer Research: The compound has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential use in anticancer therapies.
Biological Studies: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biological processes and disease mechanisms.
Mecanismo De Acción
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and lanosterol 14α-demethylase, which are crucial for the survival of certain pathogens . The compound’s structure allows it to form specific interactions with these enzymes, thereby disrupting their function and leading to the death of the pathogen .
Comparación Con Compuestos Similares
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound for drug development and biological research .
Propiedades
Número CAS |
433695-79-5 |
|---|---|
Fórmula molecular |
C14H13N5O2S |
Peso molecular |
315.35 g/mol |
Nombre IUPAC |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O2S/c15-13-16-14(17-19(13)11-7-3-1-4-8-11)18-22(20,21)12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
Clave InChI |
LJXSPXYVFTXKCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)N |
Solubilidad |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)




![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)



![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)



